REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)=O.[CH3:15][NH:16][CH2:17][CH2:18][OH:19]>>[CH3:15][N:16]([CH2:17][CH2:18][OH:19])[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
that described in preparation 1
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Name
|
|
Type
|
product
|
Smiles
|
CN(CCCC1=CC=CC=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |